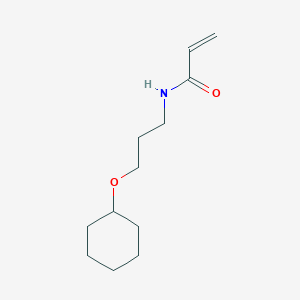

N-(3-cyclohexyloxypropyl)prop-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

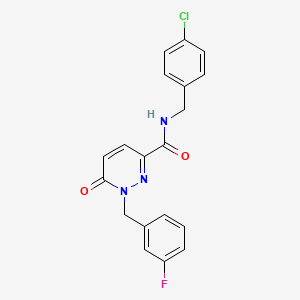

“N-(3-cyclohexyloxypropyl)prop-2-enamide” is a chemical compound that contains a prop-2-enamide group (also known as acrylamide) attached to a cyclohexyl group via an ether linkage . The prop-2-enamide group is a common functional group in organic chemistry and is known for its reactivity .

Molecular Structure Analysis

The molecular structure of “N-(3-cyclohexyloxypropyl)prop-2-enamide” would consist of a cyclohexane ring attached to a prop-2-enamide group via an ether linkage . The prop-2-enamide group would confer polarity to the molecule, while the cyclohexane ring would provide some degree of non-polarity .Chemical Reactions Analysis

The prop-2-enamide group in the molecule is known to undergo various reactions, including polymerization and addition reactions . The ether linkage and the cyclohexane ring are generally less reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyclohexyloxypropyl)prop-2-enamide” would be influenced by its functional groups. The prop-2-enamide group would confer some degree of polarity and reactivity to the molecule, while the cyclohexane ring would contribute to its hydrophobicity .科学研究应用

Catalytic Applications

Selective Hydrogenation of Phenols : Enamide derivatives, specifically through catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride, have been utilized for the highly selective hydrogenation of phenol to cyclohexanone in aqueous media. This process is significant in the chemical industry, especially for the manufacture of polyamides, due to its high selectivity and conversion rates under mild conditions (Wang et al., 2011).

Organic Synthesis

Synthesis of Polysubstituted Pyrroles and Pyridines : N-Propargylic beta-enaminones, a category related to the structure of interest, have been employed as intermediates for synthesizing polysubstituted pyrroles and pyridines. These compounds are pivotal in medicinal chemistry and organic synthesis, showcasing the versatility of enamide derivatives in facilitating complex reactions (Cacchi et al., 2008).

Building Blocks for Total Synthesis : Enamide derivatives are highlighted as versatile building blocks for total synthesis in organic chemistry. Their role in the asymmetric hydrogenation, monofunctionalization, and difunctionalization of enamide derivatives makes them indispensable in synthesizing biologically active molecules (Courant et al., 2015).

Pharmacological Research

Inhibition of Zika Virus Replication : Specific enamide derivatives have been identified as selective and potent inhibitors of Zika virus replication. The compound SBI-0090799, for example, functions by blocking the formation of the virus's membranous replication compartment, indicating the potential of enamide derivatives in antiviral drug development (Riva et al., 2021).

Muscle Relaxant with Anti-inflammatory and Analgesic Activity : The design and synthesis of certain enamide derivatives have led to the discovery of compounds with potent muscle relaxant properties, along with anti-inflammatory and analgesic activities. These findings underscore the therapeutic potential of enamide derivatives in treating conditions requiring muscle relaxation and pain relief (Musso et al., 2003).

安全和危害

属性

IUPAC Name |

N-(3-cyclohexyloxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-12(14)13-9-6-10-15-11-7-4-3-5-8-11/h2,11H,1,3-10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFDCQCUNHNTRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCOC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclohexyloxypropyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)

![(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2781800.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)

![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)

![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)